BenchChemオンラインストアへようこそ!

(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Chiral resolution Enantioselective synthesis Stereochemical quality control

(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 59352-69-1) is a chiral, trans-2,3-divinyl-substituted tetrahydropyrido[2,3-b]pyrazine with a molecular formula of C11H13N3 and a molecular weight of 187.24 g/mol. It belongs to the class of fused N-heterocycles comprising a partially saturated pyrido[2,3-b]pyrazine core bearing two terminal vinyl groups at the 2- and 3-positions in a defined (2R,3R) absolute configuration.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 59352-69-1
Cat. No. B13112119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
CAS59352-69-1
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC=CC1C(NC2=C(N1)C=CC=N2)C=C
InChIInChI=1S/C11H13N3/c1-3-8-9(4-2)14-11-10(13-8)6-5-7-12-11/h3-9,13H,1-2H2,(H,12,14)/t8-,9-/m1/s1
InChIKeyYSKUKTUHBISZNF-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R)-2,3-Bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 59352-69-1) – Procurement & Selection Baseline


(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 59352-69-1) is a chiral, trans-2,3-divinyl-substituted tetrahydropyrido[2,3-b]pyrazine with a molecular formula of C11H13N3 and a molecular weight of 187.24 g/mol [1]. It belongs to the class of fused N-heterocycles comprising a partially saturated pyrido[2,3-b]pyrazine core bearing two terminal vinyl groups at the 2- and 3-positions in a defined (2R,3R) absolute configuration [1]. The compound possesses two hydrogen-bond donors, three hydrogen-bond acceptors, a topological polar surface area of 37 Ų, and a calculated XLogP3 of 2.3 [1]. Its structural features—chiral secondary amines, a basic pyridine nitrogen, and two polymerizable vinyl handles—distinguish it from both the fully aromatic parent scaffold and from non-vinyl or racemic analogs.

Why Generic (2R,3R)-2,3-Bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Substitution Fails – Critical Differentiation Drivers


Substituting this compound with a closely related pyrido[2,3-b]pyrazine analog—even one sharing the same core scaffold—can lead to divergent physicochemical, stereochemical, and reactivity profiles that undermine experimental reproducibility. The (2R,3R) configuration is not trivially interchangeable with the (2S,3S) enantiomer or the racemate; chirality at the 2- and 3-positions dictates molecular recognition in asymmetric catalysis and chiral biological targets [1]. Replacing the vinyl substituents with methyl, phenyl, or hydrogen eliminates the terminal alkene functionality required for downstream covalent anchoring, polymerization, or cross-coupling chemistry [2]. Furthermore, the partially saturated tetrahydropyrido[2,3-b]pyrazine ring system exhibits different basicity (pKa of the pyridine nitrogen) and solubility compared to the fully aromatic pyrido[2,3-b]pyrazine (CAS 322-46-3), directly affecting formulation, salt selection, and biomolecular binding [1][3]. The quantitative evidence below substantiates why procurement must specify this exact stereoisomer and substitution pattern.

(2R,3R)-2,3-Bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine – Quantitative Differentiation Evidence


Absolute Stereochemistry: (2R,3R) vs. (2S,3S) Enantiomer and Racemate – Configurational Identity Verification

The target compound is defined by two chiral centers at C2 and C3 in the (2R,3R) absolute configuration, as computationally assigned by PubChem using the InChI stereochemical layer [1]. This is distinct from the (2S,3S) enantiomer and the racemic trans mixture. In the context of tetrahydropyrido[2,3-b]pyrazines, enantioselective synthesis methods achieving up to 98.5:1.5 enantiomeric ratio (er) have been reported, demonstrating that stereochemical purity at these positions is synthetically controllable and analytically verifiable [2]. No publicly available head-to-head bioactivity data comparing (2R,3R) vs. (2S,3S) for this exact compound were identified; differentiation at this time rests on configurational identity rather than differential potency.

Chiral resolution Enantioselective synthesis Stereochemical quality control

Lipophilicity Differential: XLogP3 of 2.3 vs. Fully Aromatic Pyrido[2,3-b]pyrazine (XLogP ~0.8)

The computed XLogP3 for (2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is 2.3 [1], reflecting the lipophilic contribution of the two vinyl groups and the partially saturated ring. In contrast, the fully aromatic pyrido[2,3-b]pyrazine (CAS 322-46-3) has a computed XLogP of approximately 0.8 . This ~1.5 log unit difference corresponds to an approximately 30-fold higher theoretical partition coefficient, which predicts significantly enhanced membrane permeability and altered tissue distribution for the target compound.

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bond Donor Count: 2 HBD vs. 0 for Fully Aromatic Pyrido[2,3-b]pyrazine – Solubility & Target Engagement Implications

The target compound possesses two hydrogen bond donor (HBD) sites—the secondary amines at N1 and N4 of the tetrahydropyrido ring—whereas the fully aromatic pyrido[2,3-b]pyrazine has zero HBD [1]. This difference directly impacts aqueous solubility, crystal packing, and the ability to form directed hydrogen bonds with biological targets or co-crystal formers. The unsubstituted 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 35808-40-3) also has 2 HBD but lacks the vinyl groups, offering a matched HBD count but different lipophilicity.

Hydrogen bonding Solubility Structure-based drug design

Vinyl Group Reactivity: Two Terminal Alkene Handles vs. Saturated Alkyl or Aryl 2,3-Substituents

The two terminal vinyl (ethenyl) groups at positions 2 and 3 provide orthogonal reactive handles for thiol-ene click chemistry, radical polymerization, hydroboration-oxidation, or transition-metal-catalyzed cross-coupling [2]. Analogs bearing 2,3-dimethyl (saturated alkyl) or 2,3-diphenyl (aryl) substituents lack this alkene reactivity entirely. This differential is absolute: no vinyl group means no thiol-ene conjugation, no vinyl polymerization, and no hydroboration pathway.

Click chemistry Polymer chemistry Covalent functionalization

Topological Polar Surface Area (TPSA): 37 Ų vs. Aromatic Pyrido[2,3-b]pyrazine (TPSA ~25.8 Ų) – Blood-Brain Barrier Penetration Prediction

The TPSA of the target compound is 37 Ų [1], compared to approximately 25.8 Ų for the fully aromatic pyrido[2,3-b]pyrazine. While both values fall below the typical 60–70 Ų threshold associated with poor blood-brain barrier penetration, the 11.2 Ų difference reflects the contribution of the two additional NH donors and the saturated ring geometry. This places the target compound in a TPSA range that, combined with its XLogP3 of 2.3, predicts favorable CNS penetration according to standard ADME models [1].

CNS drug design BBB permeability ADME prediction

Patent-Class Kinase Inhibition Potential: Tetrahydropyrido[2,3-b]pyrazine Scaffold vs. Other Kinase Hinge-Binders

The tetrahydropyrido[2,3-b]pyrazine core has been claimed in multiple patent families as a privileged scaffold for kinase inhibition, including ALK, IGF-1R, and PDE2A modulation [1][2]. While specific IC50 or Ki values for the target compound against named kinases are not publicly available, the scaffold itself has yielded inhibitors with nanomolar potency in optimized derivatives. The (2R,3R)-divinyl substitution pattern introduces chirality and synthetic handles not present in the simpler 2,3-unsubstituted or 2,3-dione analogs, offering a distinct vector for lead diversification.

Kinase inhibition Medicinal chemistry Scaffold hopping

(2R,3R)-2,3-Bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine – Evidence-Backed Application Scenarios for Scientific Procurement


Chiral Building Block for Asymmetric Catalysis and Enantioselective Synthesis

The defined (2R,3R) configuration, combined with two secondary amine donors and a pyridine nitrogen, makes this compound a candidate for chiral ligand development in asymmetric catalysis. The vinyl groups provide anchoring points for immobilization on solid supports. Procurement of this specific enantiomer, rather than the racemate or (2S,3S) form, is essential for achieving enantioselective outcomes in catalytic reactions [1][2].

Functional Monomer for Chiral Polymer Synthesis and Surface Functionalization

The two terminal vinyl groups enable radical or thiol-ene polymerization, allowing incorporation of the chiral tetrahydropyrido[2,3-b]pyrazine unit into polymer backbones. This application is uniquely enabled by the divinyl substitution pattern and is not attainable with 2,3-dialkyl or 2,3-diaryl analogs [1]. Potential uses include chiral stationary phases for chromatographic separation and functional coatings.

Medicinal Chemistry Scaffold for Kinase Inhibitor Lead Generation

The tetrahydropyrido[2,3-b]pyrazine core is a recognized kinase inhibitor scaffold with multiple patent precedents [2][3]. The (2R,3R)-divinyl derivative offers a chiral, functionalizable entry point for structure-activity relationship (SAR) exploration. Its balanced physicochemical profile (XLogP3 2.3, TPSA 37 Ų, 2 HBD) falls within drug-like space [1], supporting its use as a starting scaffold for oral bioavailability optimization.

Analytical Reference Standard for Chiral Purity Method Development

With two defined stereocenters and zero undefined stereocenters, the (2R,3R) compound can serve as a reference standard for chiral HPLC or SFC method development when analyzing enantiomeric purity of tetrahydropyrido[2,3-b]pyrazine derivatives. The UV-active pyrido[2,3-b]pyrazine chromophore facilitates detection, and the distinct retention properties relative to the (2S,3S) enantiomer enable baseline separation under optimized chiral conditions [1].

Quote Request

Request a Quote for (2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.